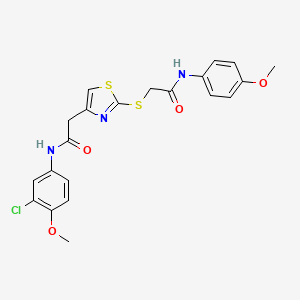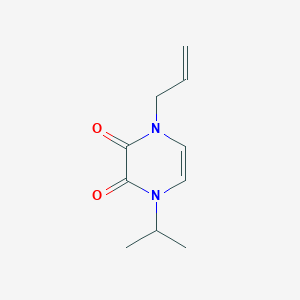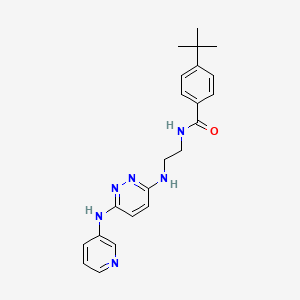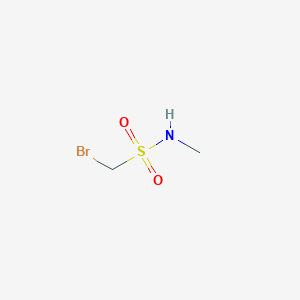
2-((6-(4-bromophenyl)pyridazin-3-yl)thio)-N-(2,3-dimethylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-((6-(4-bromophenyl)pyridazin-3-yl)thio)-N-(2,3-dimethylphenyl)acetamide, also known as BRD-9424, is a small molecule compound that has gained attention in the scientific community due to its potential therapeutic properties.
Scientific Research Applications
Synthesis and Pharmacological Applications
Anticonvulsant Agents : A study by Severina et al. (2020) focused on synthesizing derivatives of 4,6-dimethyl-2-thiopyrimidine as potential anticonvulsants, revealing moderate anticonvulsant activity in certain compounds, particularly those with a 4-bromophenyl substituent (Severina, 2020).
Antimicrobial Agents : Research by Al-Kamali and Al-Hazmi (2014) synthesized derivatives with sulfonamido moieties, exhibiting potential as antimicrobial agents (Al-Kamali & Al-Hazmi, 2014).
Antimicrobial Activity and Quantum Calculations : A study by Fahim and Ismael (2019) investigated the synthesis of novel sulphonamide derivatives and their antimicrobial activity. Computational calculations provided a good confirmation for the anticipated new compounds (Fahim & Ismael, 2019).
Antimicrobial and Hemolytic Activity : Gul et al. (2017) synthesized 1,3,4-oxadiazole compounds and screened them for antimicrobial and hemolytic activity, finding that most compounds were active against selected microbial species (Gul et al., 2017).
Base Oil Improvement : Nessim (2017) synthesized pyridazinone derivatives for use in improving the quality of base oil, showing good results as antioxidants (Nessim, 2017).
Molecular Docking and In Vitro Screening
Molecular Docking Studies : Flefel et al. (2018) conducted molecular docking screenings for newly synthesized pyridine and fused pyridine derivatives, revealing moderate to good binding energies on the target protein. These compounds also exhibited antimicrobial and antioxidant activity (Flefel et al., 2018).
Anticancer, Antiangiogenic, and Antioxidant Agents : Research by Kamble et al. (2015) synthesized pyridazin-3(2H)-one derivatives and evaluated them as potential anticancer, antiangiogenic, and antioxidant agents. Some compounds exhibited inhibitory activity close to standard methotrexate (Kamble et al., 2015).
Other Applications
Antinociceptive Activity : Doğruer et al. (2000) synthesized new pyridazinone derivatives and investigated their antinociceptive activity, finding that most compounds were more potent than aspirin (Doğruer et al., 2000).
Synthesis of Hetaryl-pyridiniumsalzen : Research by Rehwald et al. (2000) involved the synthesis of hetaryl-pyridinium salts and related compounds, exploring new methods in organic synthesis (Rehwald et al., 2000).
Cytotoxic Activity Against Breast Cancer : A study by Moghadam and Amini (2018) synthesized a novel compound and tested its cytotoxic activity against breast cancer cell lines, showing good cytotoxicity and low toxicity on a normal cell line (Moghadam & Amini, 2018).
Antiulcer Agents : Yamada et al. (1981) synthesized pyridazine derivatives as potential antiulcer agents, demonstrating long-lasting potent activity in rat models (Yamada et al., 1981).
Chloroacetamide Inhibition in Algae : Weisshaar and Böger (1989) studied the inhibition of fatty acid synthesis in the green alga Scenedesmus acutus by chloroacetamide, a compound related to the chemical structure of interest (Weisshaar & Böger, 1989).
properties
IUPAC Name |
2-[6-(4-bromophenyl)pyridazin-3-yl]sulfanyl-N-(2,3-dimethylphenyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18BrN3OS/c1-13-4-3-5-17(14(13)2)22-19(25)12-26-20-11-10-18(23-24-20)15-6-8-16(21)9-7-15/h3-11H,12H2,1-2H3,(H,22,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVWNBDFCBSEMFB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CSC2=NN=C(C=C2)C3=CC=C(C=C3)Br)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18BrN3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((6-(4-bromophenyl)pyridazin-3-yl)thio)-N-(2,3-dimethylphenyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1S,2R,4S)-2-Hydroxybicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B2381591.png)
![2,5-dimethyl-N,3-diphenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2381593.png)
![3-[(3,4,4-trifluoro-3-butenyl)sulfanyl]-1H-1,2,4-triazole](/img/structure/B2381595.png)
![(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)(2,4-dimethylthiazol-5-yl)methanone](/img/structure/B2381599.png)
![N-(1-cyanocyclopentyl)-2-{2-[(4-methyl-1H-pyrazol-1-yl)methyl]pyrrolidin-1-yl}acetamide](/img/structure/B2381600.png)

![1-(4-fluorophenyl)-4-(1-(prop-2-yn-1-yl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2381607.png)



![3-[2-(4-methoxyanilino)-1-nitrovinyl]-2-benzofuran-1(3H)-one](/img/structure/B2381611.png)

![[4-(Aminomethyl)-8-oxa-2-azaspiro[4.5]decan-2-yl]-(6-methyl-3,4-dihydro-2H-chromen-2-yl)methanone;hydrochloride](/img/structure/B2381613.png)